Pindolol-NBD

描述

Pindolol is a synthetic beta-adrenergic receptor blocking agent with intrinsic sympathomimetic activity . It is used in the management of hypertension and may be used alone or in combination with other antihypertensive agents . It works by relaxing blood vessels and slowing heart rate to improve blood flow and decrease blood pressure .

Synthesis Analysis

The synthesis of Pindolol imprinted polymer was developed based on a computational approach. A virtual library of 16 functional monomers was established to choose the functional monomer showing stronger interactions with Pindolol for the imprinted polymer synthesis . Among the three functional monomers selected, itaconic acid was found to be the best choice for the synthesis of Pindolol Molecularly Imprinted Polymers (MIPs) .Molecular Structure Analysis

A study of the Pindolol structure based on infrared spectroscopy and natural bond orbital (NBO) theory was conducted . FTIR spectra of the solid Pindolol were recorded at temperatures between 25 and -170 degrees C .Chemical Reactions Analysis

The electroanalytical detection of Pindolol was reported using reduced graphene oxide (RGO) modified glassy carbon electrodes . It was found that bare (unmodified) screen-printed graphite electrodes (SPEs) provide superior electrochemical signatures over that of RGO modified SPEs .Physical And Chemical Properties Analysis

Pindolol is a white to off-white, crystalline powder having a faint odor which is practically insoluble in water; slightly soluble in methanol; and very slightly soluble in chloroform .科学研究应用

精神病学和神经学

抑郁症治疗:Pindolol在增强抗抑郁药疗程方面显示出潜力,可能导致更快起效的抗抑郁药物(Olver et al., 2000)。它可能通过阻断背侧丘脑中的5-HT(1A)自受体来减少治疗开始和抗抑郁药物反应之间的延迟(Martínez等,2000)。然而,它在加速抗抑郁药物反应方面的有效性并不一定增加对无反应患者的整体有效性(Artigas, Adell, & Celada, 2006)。

血清素和去甲肾上腺素调节:在低剂量下,Pindolol作为5-HT1A自受体的拮抗剂,而在较高剂量下,它减少了去甲肾上腺素神经元对血清素神经元的兴奋输入(Haddjeri, Montigny, & Blier, 1999)。然而,单独持续使用并不足以增强整体5-HT神经传导(Haddjeri & Blier, 2000)。

双相抑郁症:与完全睡眠剥夺结合使用,Pindolol显著改善了双相抑郁症患者的抗抑郁效果,并预防了短期复发(Smeraldi et al., 1999)。

注意力缺陷多动障碍(ADHD):Pindolol在治疗ADHD方面效果适中,但由于副作用限制了其使用(Buitelaar et al., 1996)。

心脏病学

神经心源性晕厥:对于反复发作的神经心源性晕厥患者,即使传统β受体阻滞剂失败,Pindolol也能有效预防晕厥复发(Iskos et al., 1998)。

心房上性心律失常:Pindolol是对于需要β受体阻滞控制心律失常的支气管痉挛患者的一种可行替代品(Frishman et al., 1979)。对于没有心脏病的患者,尤其是由运动引起的室性心律失常的治疗更为有价值(Podrid & Lown, 1982)。

眼科学

- 青光眼:局部使用Pindolol可以降低眼内压,但不建议用于心力衰竭患者(Smith et al., 1979)。

分析化学

- 测定方法开发:已开发出一种对人类血浆中Pindolol进行对映选择性测定的方法,显示出良好的准确性和精密度,并为其敏感测定创建了差分脉冲伏安法程序(Wang & Shen, 2006; Pereira et al., 2018)(https://consensus.app/papers/study-electrooxidation-enhanced-determination-βblocker-pereira/66937fcb102d53cdb192af4dc7762fe7/?utm_source=chatgpt)。

安全和危害

未来方向

Pindolol is indicated in the management of hypertension and in the prophylaxis of angina . It has a short duration of action as it is given twice daily, and a wide therapeutic window as doses can range from 10-60 mg/day . There is ongoing research into the use of Pindolol for the treatment of depressive disorders .

属性

IUPAC Name |

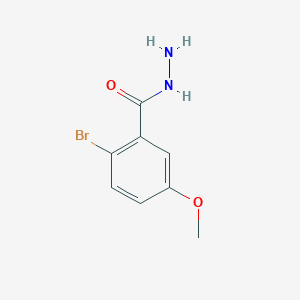

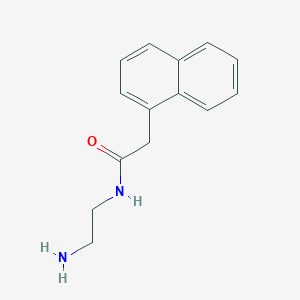

1-(1H-indol-4-yloxy)-3-[[2-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O5/c1-21(2,24-16-6-7-17(27(29)30)20-19(16)25-32-26-20)12-22-10-13(28)11-31-18-5-3-4-15-14(18)8-9-23-15/h3-9,13,22-24,28H,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIRPVWXZSEHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNCC(COC1=CC=CC2=C1C=CN2)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921860 | |

| Record name | 1-[(1H-Indol-4-yl)oxy]-3-({2-methyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propyl}amino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-4-yloxy)-3-[[2-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl]amino]propan-2-ol | |

CAS RN |

115910-09-3 | |

| Record name | Pindolol-NBD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115910093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(1H-Indol-4-yl)oxy]-3-({2-methyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propyl}amino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。